N-methylimidazo[1,2-a]pyridin-6-amine
Description
N-Methylimidazo[1,2-a]pyridin-6-amine is a bicyclic heteroaromatic compound featuring a fused imidazole and pyridine ring system. The N-methyl substitution at the 6-amino position enhances its lipophilicity and stability compared to unsubstituted imidazo[1,2-a]pyridin-6-amine. This scaffold is a privileged structure in medicinal chemistry, often serving as a core for developing kinase inhibitors, antiviral agents, and metabolic modulators .
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
N-methylimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C8H9N3/c1-9-7-2-3-8-10-4-5-11(8)6-7/h2-6,9H,1H3 |
InChI Key |
PMYLGTDKOUGYMN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN2C=CN=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylimidazo[1,2-a]pyridin-6-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions typically involve the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and heating the reaction mixture to promote cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-methylimidazo[1,2-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, can be used in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Amine derivatives
Substitution: Substituted imidazo[1,2-a]pyridines with different functional groups
Scientific Research Applications
N-methylimidazo[1,2-a]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents in the treatment of various diseases, such as tuberculosis and cancer.
Industry: The compound is used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For example, in the context of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival, such as phosphatidylinositol-3-kinase (PI3K) and Akt. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells. Additionally, the compound may interfere with DNA replication and repair processes, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions at the 2-, 3-, 6-, and 8-positions of the imidazo[1,2-a]pyridine core. These modifications influence molecular weight, solubility, and biological activity:
Key Observations :
Biological Activity
N-methylimidazo[1,2-a]pyridin-6-amine (NMIP) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on NMIP's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of this compound
NMIP belongs to the imidazo[1,2-a]pyridine family, which has been studied for various pharmacological properties. Its structure allows for interactions with biological targets that can lead to therapeutic effects or toxicity. The compound has been highlighted in studies focusing on its role as an antituberculosis agent and its potential anticancer properties.
Antituberculosis Activity
Recent studies have demonstrated NMIP's efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. Research indicates that NMIP may act by inhibiting specific enzymes critical for bacterial survival. For example, it has been shown to inhibit the cytochrome bc1 complex, which is essential for ATP synthesis in M. tuberculosis .
Table 1: Summary of Antituberculosis Activity
| Compound | Activity (IC50) | Mechanism of Action |
|---|---|---|
| NMIP | < 1 μM | QcrB inhibitor |
| Compound 15 | 0.4 μM | QcrB inhibitor |
| Compound 16 | 0.3 μM | Enhanced metabolic stability |
Anticancer Activity
In vitro studies have shown that NMIP and its derivatives exhibit potent anticancer activity against various tumor cell lines. For instance, a derivative of NMIP demonstrated submicromolar inhibitory activity against cancer cells, inducing cell cycle arrest and apoptosis through the inhibition of the PI3Kα pathway .
Table 2: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| NMIP Derivative 13k | HCC827 | 0.09 - 0.43 | PI3Kα inhibition |
| NMIP Derivative 15 | A549 | >10 | Alternative pathways |
Structure-Activity Relationships (SAR)
The biological activity of NMIP is closely related to its structural features. Modifications at specific positions on the imidazo[1,2-a]pyridine ring can significantly affect potency and selectivity.
- Position 2 Substitution : Substituents at this position are crucial for maintaining activity; larger groups tend to reduce efficacy.
- Position 6 Methyl Group : Retaining a methyl group at this position has been shown to enhance antibacterial activity against M. tuberculosis .
Study on Antituberculosis Efficacy
A study evaluated various imidazo[1,2-a]pyridine derivatives for their anti-TB activity. It was found that compounds with smaller substituents at position 2 exhibited higher potency against resistant strains compared to those with larger or more complex groups .
Study on Anticancer Properties
In another investigation focusing on anticancer properties, a series of NMIP derivatives were synthesized and tested against multiple cancer cell lines. Notably, one compound induced significant apoptosis in HCC827 cells through PI3Kα pathway inhibition, demonstrating its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
